4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-pyrazolin-5-one with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives.
Reduction: Formation of reduced pyrazolone compounds.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Uniqueness
4-Acetyl-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-acetyl-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(5(2)10)7(11)9(3)8-4/h6H,1-3H3 |
InChI Key |
QPKCCYAYLCRHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C)C |
Origin of Product |
United States |
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